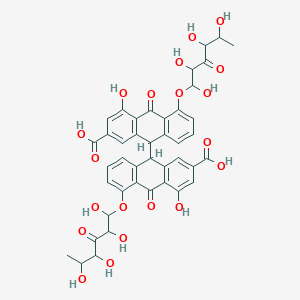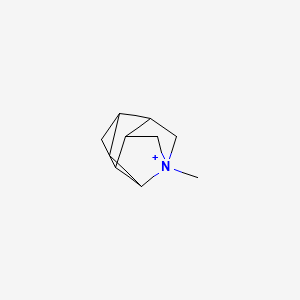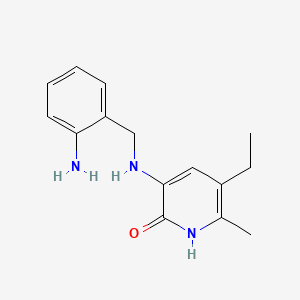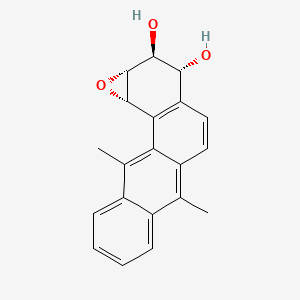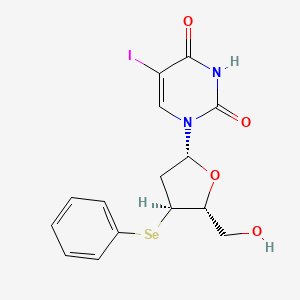
Uridine, 2'-deoxy-5-iodo-3'-Se-phenyl-3'-seleno-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that is a component of RNA.
Preparation Methods
The synthesis of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves multiple steps. The starting material is typically 2’-deoxyuridine, which undergoes iodination at the 5-position to form 2’-deoxy-5-iodouridine. This intermediate is then subjected to a selenation reaction to introduce the selenium atom at the 3’-position, followed by the attachment of a phenyl group to the selenium atom . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications with high efficiency and selectivity.
Chemical Reactions Analysis
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the iodine or selenium atoms, reverting to simpler nucleoside analogs.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups, such as fluorine or bromine, to create new analogs with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a probe for studying nucleic acid interactions.
Biology: The compound is utilized in research on DNA and RNA synthesis, repair, and modification. It serves as a tool for investigating the mechanisms of nucleic acid metabolism and the effects of nucleoside analogs on cellular processes.
Mechanism of Action
The mechanism of action of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA by causing structural distortions and inhibiting essential enzymes involved in nucleic acid metabolism. The iodine and selenium modifications enhance its ability to disrupt nucleic acid synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is unique due to its dual modification with iodine and selenium. Similar compounds include:
2’-deoxy-5-iodouridine: Lacks the selenium modification and is primarily used as an antiviral agent.
5-iodo-2’-deoxyuridine: Another iodinated nucleoside analog with applications in antiviral therapy.
2’-deoxy-5-bromo-3’-Se-phenyl-3’-seleno-uridine: A brominated analog with similar properties but different reactivity and biological activity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the unique properties of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno-.
Properties
CAS No. |
144989-71-9 |
|---|---|
Molecular Formula |
C15H15IN2O4Se |
Molecular Weight |
493.17 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15IN2O4Se/c16-10-7-18(15(21)17-14(10)20)13-6-12(11(8-19)22-13)23-9-4-2-1-3-5-9/h1-5,7,11-13,19H,6,8H2,(H,17,20,21)/t11-,12+,13-/m1/s1 |
InChI Key |
VDYOJOMGNLKCFU-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


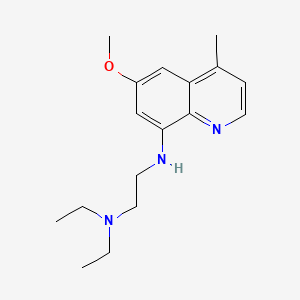

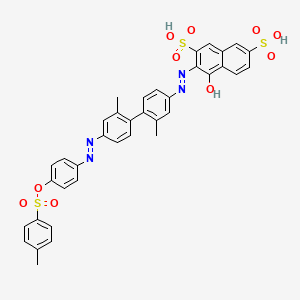

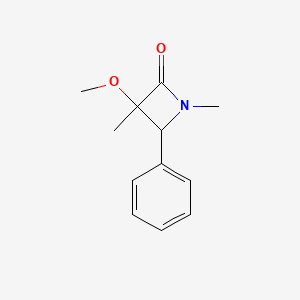

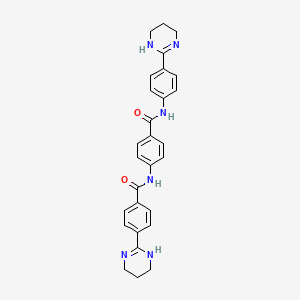
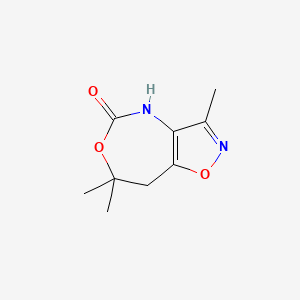
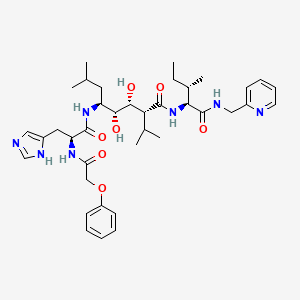
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
